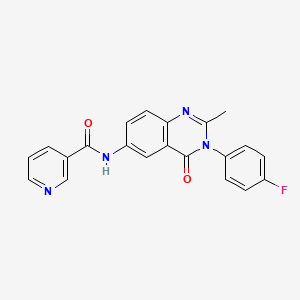
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide” is a chemical compound with the molecular formula C12H9FN2O . It’s a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and ESI-MS . The 3D structure of the compound can also be viewed using computational tools .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.2111 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on novel antibacterial agents, such as fluoroquinolones and their derivatives, has shown significant potential for treating bacterial infections. A study by Kuramoto et al. (2003) highlights the design of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria, which could suggest a similar application for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide due to its structural features Kuramoto et al., 2003.
Cancer Research
Compounds with quinazolinone derivatives have been evaluated for their anticancer properties. A study by Fang et al. (2016) on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against various cancer cell lines, suggesting that derivatives of quinazolinone, possibly including this compound, could have applications in cancer research Fang et al., 2016.
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes such as Nicotinamide N-methyltransferase (NNMT) has been a target for therapeutic intervention in various diseases. Studies have shown that small molecule inhibitors of NNMT can reverse high fat diet-induced obesity in mice, which points towards the potential of structurally similar compounds in modulating enzyme activity for therapeutic benefits Neelakantan et al., 2018.
Drug Discovery and Molecular Design
Research into the synthesis, characterization, and evaluation of quinazolinone derivatives as anti-inflammatory, analgesic agents, and inhibitors of specific enzymes or receptors showcases the versatility of these compounds in drug discovery. For instance, the design and synthesis of derivatives targeting the TRPV1 receptor for the development of new pain management therapies indicate the potential of this compound in similar therapeutic areas Westaway et al., 2008.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit various enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that many similar compounds often work by binding to their target proteins and inhibiting their function .
Biochemical Pathways
It’s common for similar compounds to affect multiple pathways depending on their specific targets .
Pharmacokinetics
Similar compounds often have diverse pharmacokinetic profiles, which can significantly impact their bioavailability .
Result of Action
Similar compounds often have a wide range of effects, depending on their specific targets and the pathways they affect .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARUGRHKRUUWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)
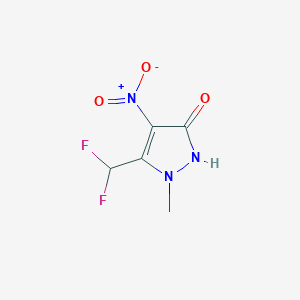
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)
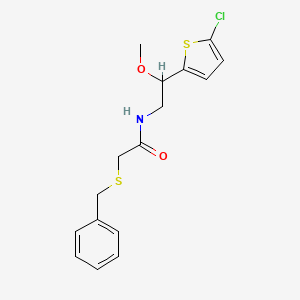
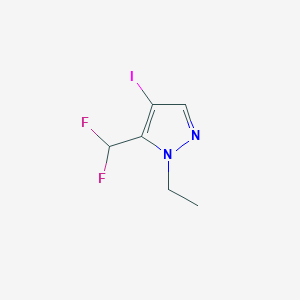
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)



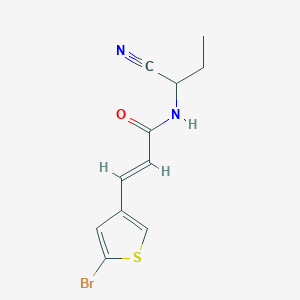
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)
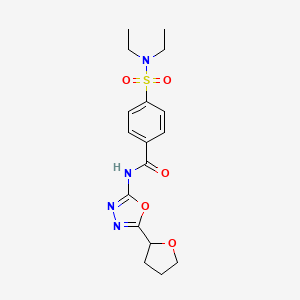
![methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2743959.png)
![3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743960.png)